N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as alox15, a lipid peroxidizing enzyme .
Mode of Action
It’s suggested that similar compounds may work directly on smooth muscle within the gastrointestinal tract, have an anaesthetic effect, affect calcium channels, and may affect muscarinic receptors .
Biochemical Pathways
Similar compounds have been found to inhibit the catalytic activity of rabbit alox15 in a substrate-specific manner .
Pharmacokinetics
Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
Similar compounds have been found to have different mechanisms of action by targeting various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 1,2,3-Triazoles
Uniqueness
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is unique due to its specific structural features, such as the oxadiazole ring and the combination of methoxyphenyl and phenylacetamide groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C26H24N4O5, with a molecular weight of 464.49 g/mol. The compound features an oxadiazole ring, which is critical for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HEPG2 (liver) | 1.18 ± 0.14 |
Compound B | MCF7 (breast) | 0.67 |
Compound C | HCT116 (colon) | 0.80 |
This compound | TBD | TBD |
Research indicates that derivatives with the methoxy group exhibit enhanced activity due to increased lipophilicity and better interaction with cellular targets .
The mechanisms underlying the anticancer activity of oxadiazole derivatives include:
- Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : Some derivatives inhibit key signaling pathways such as EGFR and Src kinases .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial effects. A study evaluated various oxadiazole derivatives against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 μg/mL |
Escherichia coli | 0.30 μg/mL |
Pseudomonas aeruginosa | 0.35 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Case Studies
Several case studies have reported on the synthesis and evaluation of oxadiazole derivatives:
- Zhang et al. (2023) : Synthesized a series of oxadiazole compounds and screened them for anticancer activity using TRAP PCR-ELISA assays. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Arafa et al. (2023) : Investigated the cytotoxic effects of various oxadiazole derivatives against multiple cancer cell lines and reported promising results for compounds similar to this compound .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-9-7-13(8-10-14)16-19-20-17(23-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSNLZCYUKAJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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